

# An In-depth Technical Guide to 2-Bromo-5-chlorobenzaldehyde

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## Compound of Interest

Compound Name: 2-Bromo-5-chlorobenzaldehyde

Cat. No.: B066733

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-Bromo-5-chlorobenzaldehyde**, a key intermediate in pharmaceutical and fine chemical synthesis.

## Core Chemical Properties

**2-Bromo-5-chlorobenzaldehyde** is a halogenated aromatic aldehyde. Its chemical structure, featuring a bromine atom ortho to the aldehyde group and a chlorine atom in the meta position, imparts unique reactivity, making it a valuable building block in organic synthesis.

## Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **2-Bromo-5-chlorobenzaldehyde**.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrClO	[1][2]
Molecular Weight	219.46 g/mol	[1][2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	64.0 to 68.0 °C	
Boiling Point	258 °C	[3]
Density	1.698 g/cm <sup>3</sup>	[3]
Flash Point	110 °C	[3]
Solubility	Soluble in methanol.	[3]
CAS Number	174265-12-4	[1][2][3]
InChI	1S/C7H4BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H	[1]
SMILES	O=Cc1cc(Cl)ccc1Br	[1]

## Synthesis of 2-Bromo-5-chlorobenzaldehyde

Several synthetic routes to **2-Bromo-5-chlorobenzaldehyde** have been reported. A common and efficient method involves the direct bromination of 3-chlorobenzaldehyde.

### Experimental Protocol: Bromination of 3-chlorobenzaldehyde

This protocol is based on a one-step reaction with high yield.

Materials:

- 3-chlorobenzaldehyde
- N-Bromosuccinimide (NBS)

- Inorganic strong acid (e.g., concentrated sulfuric acid)
- Iodine-containing catalyst (e.g., elemental iodine)
- Crushed ice
- Water
- Petroleum ether

Procedure:

- In a suitable reaction vessel, dissolve 3-chlorobenzaldehyde in an inorganic strong acid, and cool the system to  $\leq 10^{\circ}\text{C}$ .
- Slowly add the iodine-containing catalyst to the mixture.
- While maintaining the temperature at  $\leq 15^{\circ}\text{C}$ , add N-bromosuccinimide (NBS) in portions over a period of time.
- Allow the reaction to proceed at this temperature for 2-10 hours.
- Gradually raise the temperature to  $25-55^{\circ}\text{C}$  and continue the reaction for another 1-6 hours.
- Upon completion, pour the reaction mixture into crushed ice.
- A solid will precipitate. Isolate the solid by suction filtration.
- Wash the solid with water.
- Purify the crude product by recrystallization from petroleum ether to obtain **2-Bromo-5-chlorobenzaldehyde** as a white to light yellow crystalline solid.

## Chemical Reactivity and Synthetic Applications

The aldehyde functional group and the halogen substituents on the aromatic ring make **2-Bromo-5-chlorobenzaldehyde** a versatile intermediate for a variety of organic transformations, particularly in the synthesis of pharmaceutical compounds.[3] It is a known

precursor in the preparation of compounds used for the treatment or prevention of viral infections.[3]

## Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5][6][7] **2-Bromo-5-chlorobenzaldehyde** can react with a phosphorus ylide (Wittig reagent) to form a substituted styrene derivative. The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[4][7]

A general experimental protocol for a Wittig reaction with an aldehyde is as follows:

Materials:

- Aldehyde (e.g., **2-Bromo-5-chlorobenzaldehyde**)
- Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
- Strong base (e.g., n-butyllithium, sodium hydride)
- Anhydrous solvent (e.g., THF, toluene)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., ethyl acetate)

Procedure:

- Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere.
- Add the strong base dropwise at a suitable temperature (e.g., 0 °C or room temperature) to generate the ylide.
- Stir the resulting mixture for a period of time to ensure complete ylide formation.
- Add a solution of the aldehyde in an anhydrous solvent to the ylide solution.
- Allow the reaction to stir at a specified temperature until completion, monitoring by TLC.

- Quench the reaction with a suitable aqueous solution.
- Extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.<sup>[8][9][10][11][12]</sup> The bromine atom on **2-Bromo-5-chlorobenzaldehyde** can participate in Suzuki coupling reactions with various boronic acids or esters to form biaryl compounds. This reaction is a powerful tool for constructing carbon-carbon bonds.<sup>[8][10][11]</sup>

The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.<sup>[9][10]</sup>

A general experimental protocol for a Suzuki-Miyaura coupling is as follows:

Materials:

- Aryl halide (e.g., **2-Bromo-5-chlorobenzaldehyde**)
- Boronic acid or ester
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(OAc)<sub>2</sub>)
- Ligand (if necessary, e.g., SPhos)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>)
- Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

- To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, ligand (if used), and base.
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent system.
- Heat the reaction mixture to the desired temperature and stir for the required time, monitoring by TLC or GC/MS.
- After completion, cool the reaction to room temperature.
- Add water and extract the product with an organic solvent.
- Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

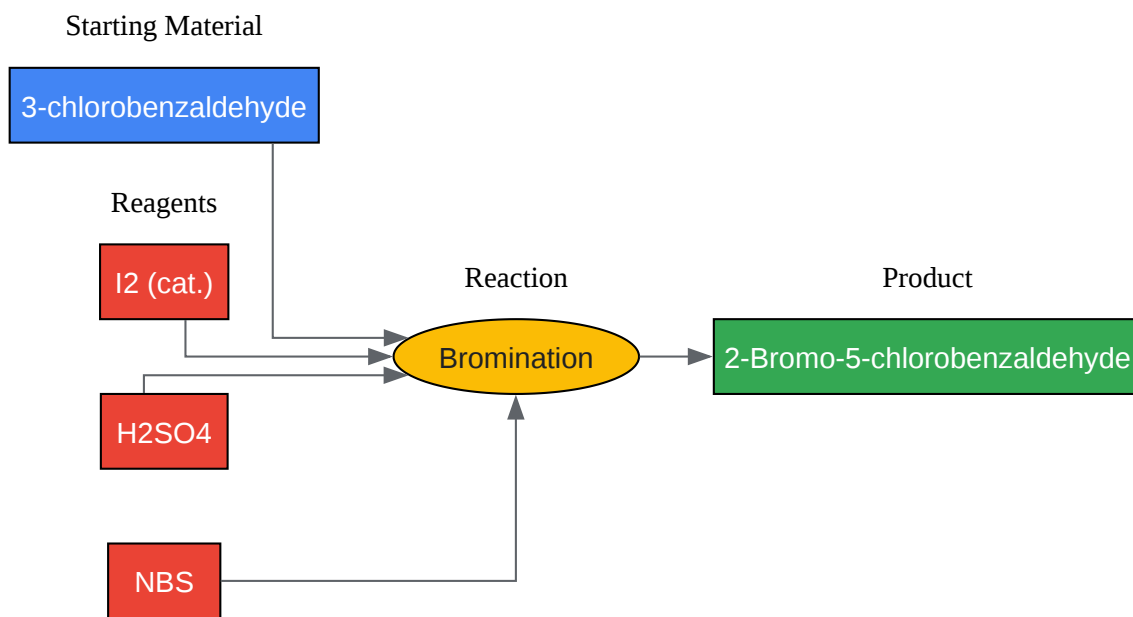
## Spectroscopic Data

As of the time of this publication, publicly available experimental  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectra for **2-Bromo-5-chlorobenzaldehyde** are limited. Researchers are advised to acquire this data for their specific samples for characterization and to confirm purity. For reference, spectral data for structurally similar compounds such as 2-bromobenzaldehyde, 2-chlorobenzaldehyde, and 5-bromo-2-chlorobenzoic acid are available in various databases.<sup>[13]</sup>  
<sup>[14][15][16][17][18][19][20]</sup>

## Safety and Handling

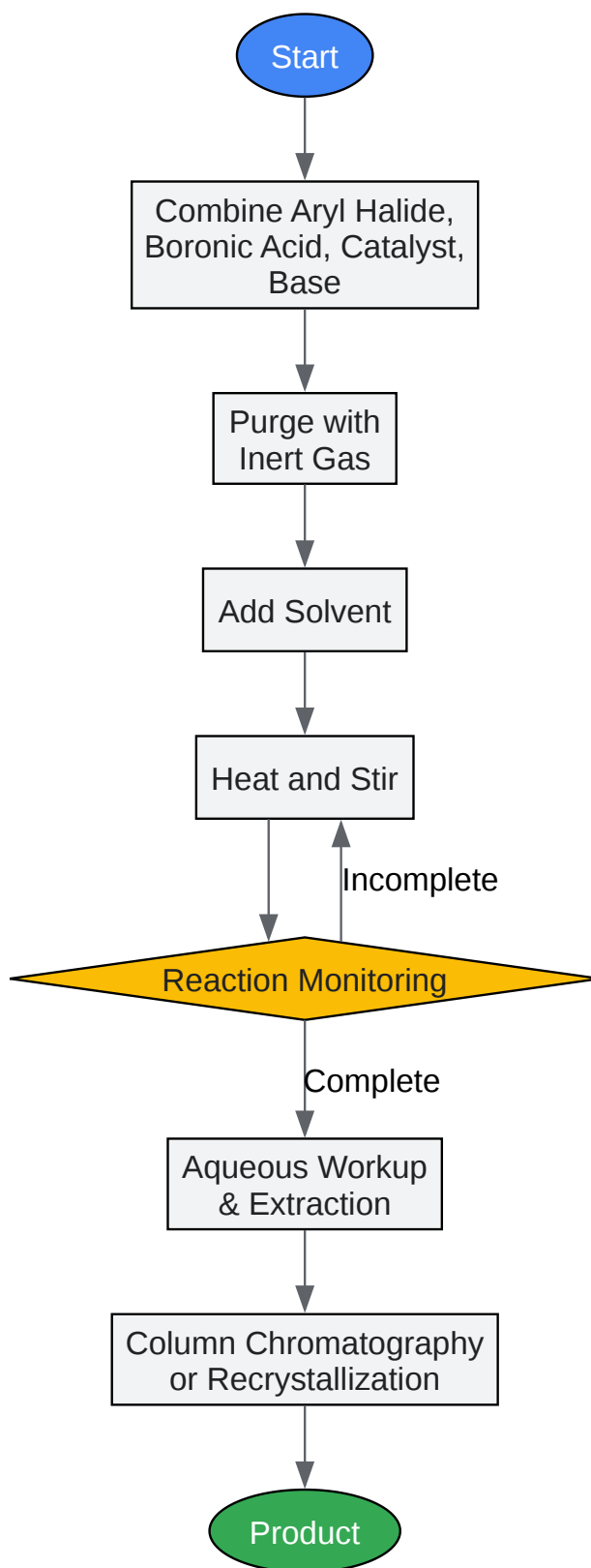
**2-Bromo-5-chlorobenzaldehyde** is classified as an acute toxicant (oral) and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Visualizations



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Caption: Synthesis of **2-Bromo-5-chlorobenzaldehyde**.



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Caption: General workflow for a Suzuki-Miyaura coupling reaction.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-chlorobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b066733#2-bromo-5-chlorobenzaldehyde-chemical-properties>]

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